Monomer Functionality for Free-Radical Polymerisation
2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde (DMPPCA) is explicitly described as a monomer that polymerises readily in the presence of an initiator, and it is used as an additive in polyvinylchloride (PVC) and acrylate polymer production . In contrast, the closest phenyl-substituted analog, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1), is not reported to undergo polymerisation under comparable conditions and is primarily employed as a synthetic intermediate for small-molecule medicinal chemistry [1]. No equivalent polymerisation data exist for 1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde analogs that lack the 2,5-dimethyl blocking groups, indicating that the specific substitution pattern of DMPPCA is critical for its polymerisation behaviour.
| Evidence Dimension | Reported polymerisation capability |
|---|---|
| Target Compound Data | DMPPCA: Readily polymerises in the presence of an initiator; used as additive in PVC/acrylate polymers |
| Comparator Or Baseline | 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1): No polymerisation reported; used exclusively as a small-molecule synthetic intermediate [1] |
| Quantified Difference | Qualitative: Target is a known monomer; comparator is not documented as a monomer |
| Conditions | Free-radical polymerisation conditions; data from vendor technical descriptions |
Why This Matters
For procurement in polymer research or industrial additive applications, selecting a compound with verified monomer functionality avoids the risk of receiving an inert analog that would fail in polymerisation protocols.
- [1] PubChem. Compound Summary: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1). URL: https://pubchem.ncbi.nlm.nih.gov/compound/2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (Accessed 2026-05-05). View Source
